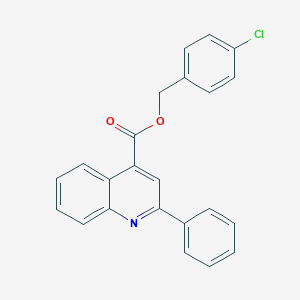
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C16H14ClNO4. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chlorophenoxy group and an anilino group attached to a butanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 4-nitroaniline.
Formation of 2-Chlorophenoxy-4-nitroaniline: 2-chlorophenol reacts with 4-nitroaniline in the presence of a base such as potassium carbonate to form 2-chlorophenoxy-4-nitroaniline.
Reduction: The nitro group in 2-chlorophenoxy-4-nitroaniline is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid, resulting in 2-chlorophenoxy-4-aniline.
Acylation: The final step involves the acylation of 2-chlorophenoxy-4-aniline with succinic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(4-Chlorophenoxy)anilino]-4-oxobutanoic acid
- 4-[4-(2-Methoxyphenoxy)anilino]-4-oxobutanoic acid
- 4-[4-(2-Hydroxyphenoxy)anilino]-4-oxobutanoic acid
Uniqueness
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is unique due to the presence of the 2-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenoxy group.
Propriétés
Formule moléculaire |
C16H14ClNO4 |
|---|---|
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
4-[4-(2-chlorophenoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-1-2-4-14(13)22-12-7-5-11(6-8-12)18-15(19)9-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Clé InChI |
VVOPBLKAFSPAOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B339163.png)
![4-{2-[(4-Methylbenzoyl)oxy]acetyl}phenyl 4-methylbenzoate](/img/structure/B339168.png)
![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B339170.png)











